Diphenylacetyl chloride Diphenylacetyl chloride Diphenylacetyl Chloride is a reagent used in the synthesis of β-lactam estrogen receptor antagonists promoting antiproliferative and anti-tubulin polymerizatiion activity.
Brand Name: Vulcanchem
CAS No.: 1871-76-7
VCID: VC21334730
InChI: InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol

Diphenylacetyl chloride

CAS No.: 1871-76-7

VCID: VC21334730

Molecular Formula: C14H11ClO

Molecular Weight: 230.69 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diphenylacetyl chloride - 1871-76-7

Description

Diphenylacetyl chloride is a chemical compound that belongs to the class of acyl chlorides. It is known for its role in organic synthesis, particularly in the formation of amides and esters. The compound's structure consists of a central carbon atom bonded to a chlorine atom, a carbonyl group, and two phenyl groups. This arrangement gives diphenylacetyl chloride its unique reactivity and utility in various chemical reactions.

Synthesis and Preparation

Diphenylacetyl chloride can be synthesized through the reaction of diphenylacetic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These reagents convert the carboxylic acid group into an acyl chloride group, which is highly reactive.

Synthesis Reaction

  • Starting Material: Diphenylacetic acid

  • Reagent: Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5)

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Applications in Organic Synthesis

Diphenylacetyl chloride is used in organic synthesis for the preparation of various compounds, including amides and esters. Its reactivity allows it to react with alcohols and amines to form these derivatives.

Reaction with Alcohols

  • Product: Diphenylacetate esters

  • Reaction Conditions: Typically requires a base such as pyridine or triethylamine to facilitate the reaction.

Reaction with Amines

  • Product: Diphenylacetamide derivatives

  • Reaction Conditions: Often requires a base to neutralize the hydrogen chloride byproduct.

Safety and Handling

Handling diphenylacetyl chloride requires caution due to its corrosive nature and potential to release hydrogen chloride gas upon reaction with moisture. Protective equipment, including gloves and goggles, should be worn, and reactions should be conducted in a well-ventilated area.

Safety Data

PropertyDescription
CorrosivityHighly corrosive to skin and mucous membranes
ToxicityMay cause respiratory irritation; avoid inhalation
FlammabilityGenerally not highly flammable, but may decompose upon heating

Environmental Impact

The environmental impact of diphenylacetyl chloride is primarily related to its potential to contaminate water and soil if not disposed of properly. It is essential to handle and dispose of this compound according to local regulations and guidelines.

Disposal Considerations

  • Waste Classification: Considered hazardous waste

  • Disposal Methods: Should be disposed of through licensed hazardous waste facilities

Research Findings and Applications

Recent research has explored the use of diphenylacetyl chloride in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its versatility in forming amide and ester bonds makes it a valuable reagent in organic chemistry.

Pharmaceutical Applications

  • Drug Synthesis: Used as an intermediate in the synthesis of certain drugs due to its ability to form specific functional groups.

  • Biological Activity: Some derivatives of diphenylacetyl chloride have shown biological activity, making them candidates for further drug development.

CAS No. 1871-76-7
Product Name Diphenylacetyl chloride
Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
IUPAC Name 2,2-diphenylacetyl chloride
Standard InChI InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Standard InChIKey MSYLETHDEIJMAF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Melting Point 56.5 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms Diphenylacetyl Acetyl Chloride; Diphenylacetic acid chloride;
PubChem Compound 74637
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator